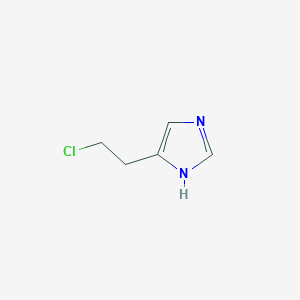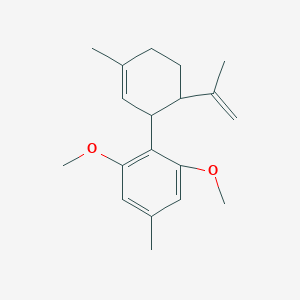
Palmitoleoyl 3-carbacyclic Phosphatidic Acid
Descripción general
Descripción
Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . It can be used for melanoma research . It is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone .
Molecular Structure Analysis
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a cyclic phosphatidic acid (cPA) derivative. cPAs are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate .
Chemical Reactions Analysis
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . Autotaxin is an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .
Physical And Chemical Properties Analysis
The molecular weight of Palmitoleoyl 3-carbacyclic Phosphatidic Acid is 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 16 . The Topological Polar Surface Area is 72.8 Ų .
Aplicaciones Científicas De Investigación
Cancer Research
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a potent inhibitor of autotaxin (ATX), with an IC50 of 620 nM . ATX is an enzyme crucial in cancer cell survival, growth, migration, invasion, and metastasis. This compound’s ability to inhibit ATX makes it valuable for researching potential treatments for various cancers, including melanoma .
Cell Migration and Metastasis Studies
This compound significantly inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to stimuli like fetal bovine serum or LPA . This property is particularly useful for studying the mechanisms of cell migration and metastasis, which are critical processes in cancer progression.
Lipid Biochemistry
As a cyclic LPA analog, Palmitoleoyl 3-carbacyclic Phosphatidic Acid contributes to the understanding of lipid biochemistry, particularly the roles of glycerophospholipids in biological systems . Its structure and function can shed light on lipid signaling pathways and their implications in health and disease.
Pharmaceutical Development
Due to its biological activity, this compound has potential applications in pharmaceutical development, especially in designing drugs that target lipid signaling pathways involved in diseases . Its inhibitory effect on ATX can be a starting point for developing new therapeutic agents.
Lipid Roles in Biology
The study of Palmitoleoyl 3-carbacyclic Phosphatidic Acid can enhance our understanding of lipid roles in biological systems. Its interaction with proteins and its impact on cellular functions are areas of interest for researchers exploring the physiological and pathological roles of lipids .
Mecanismo De Acción
Target of Action
Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) primarily targets Autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis .
Mode of Action
3ccPA 16:1 acts as a moderately effective inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its function with an IC50 value of 620 nM . This interaction results in changes to the cellular processes influenced by Autotaxin, particularly those related to cancer cell behaviors .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving Autotaxin. Autotaxin is known to play a significant role in the production of lysophosphatidic acid (LPA), a bioactive lipid that contributes to various cellular processes . By inhibiting Autotaxin, 3ccPA 16:1 can potentially disrupt these pathways and their downstream effects .
Result of Action
The inhibition of Autotaxin by 3ccPA 16:1 has been shown to affect cancer cell behaviors. Specifically, it has been found to inhibit the transcellular migration of MM1 cells across mesothelial cell monolayers . This suggests that 3ccPA 16:1 could potentially be used in melanoma research .
Propiedades
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUMCXYAAGWJD-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















